![molecular formula C7H10Br2 B3333906 7,7-Dibromobicyclo[4.1.0]heptane CAS No. 2415-79-4](/img/structure/B3333906.png)
7,7-Dibromobicyclo[4.1.0]heptane
描述
7,7-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a bicyclic structure featuring two bromine atoms attached to the same carbon atom. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
7,7-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The process involves the addition of bromine (Br2) across the double bond of cyclohexene, resulting in the formation of the desired product . The reaction typically occurs under mild conditions and does not require any special catalysts or reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis from cyclohexene and bromine is scalable and can be adapted for larger-scale production. The reaction’s simplicity and the availability of starting materials make it feasible for industrial applications.
化学反应分析
Types of Reactions
7,7-Dibromobicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form bicyclo[4.1.0]hept-1-ene.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Bromine (Br2) or hydrogen halides (HX) can be used under mild conditions.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Elimination: The major product is bicyclo[4.1.0]hept-1-ene.
Addition: Products include dibromo derivatives or halogenated compounds.
科学研究应用
7,7-Dibromobicyclo[4.1.0]heptane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and studying reaction mechanisms.
Chemical Biology: The compound is employed in probing biological systems and understanding molecular interactions.
作用机制
The mechanism of action of 7,7-Dibromobicyclo[4.1.0]heptane involves its reactivity due to the strained bicyclic structure and the presence of bromine atoms. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds and the release of bromide ions. The strained ring system also makes it susceptible to elimination reactions, forming alkenes.
相似化合物的比较
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but with chlorine atoms instead of bromine.
Bicyclo[4.1.0]heptane: The parent hydrocarbon without halogen substituents.
7,7-Diiodobicyclo[4.1.0]heptane: Similar structure with iodine atoms.
Uniqueness
7,7-Dibromobicyclo[4.1.0]heptane is unique due to the presence of bromine atoms, which impart different reactivity compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine, leading to different reaction kinetics and mechanisms. This makes this compound particularly useful in specific synthetic applications where the properties of bromine are advantageous.
属性
IUPAC Name |
7,7-dibromobicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLNHZYJRFDRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302065 | |
| Record name | 7,7-Dibromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-79-4 | |
| Record name | NSC148273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,7-Dibromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2415-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 7,7-Dibromobicyclo[4.1.0]heptane?
A1: this compound serves as a valuable precursor in organic synthesis. Its reactivity stems from the strained cyclopropane ring, which can undergo ring-opening reactions under various conditions. Specifically, it acts as a precursor for:
- Synthesis of Troponoids: It is a key starting material for the synthesis of 1,3,5-cycloheptatriene (tropylidene), a crucial intermediate in the preparation of troponoids and tropylium salts. []
- Formation of Polycyclic Compounds: Through ring-opening and subsequent reactions, it allows the construction of complex polycyclic structures. []
- Generation of Carbene Intermediates: Reaction with strong bases like methyllithium can generate cyclopropylidene carbenes. These carbenes can undergo intramolecular insertion reactions, offering a route to diverse cyclic systems. []
Q2: How does the presence of bromine atoms influence the reactivity of this compound?
A2: The bromine atoms play a crucial role in the compound's reactivity.
- Nucleophilic Substitution: The bromine atoms, being good leaving groups, facilitate nucleophilic substitution reactions. This reactivity is highlighted in the reaction of this compound and 7-Bromobicyclo[4.1.0]heptane with nucleophiles via a radical chain mechanism, often enhanced by UV irradiation. [, ]
- Formation of Organometallic Reagents: Reaction with metals like lithium can lead to lithium-halogen exchange, forming organolithium species. These highly reactive intermediates can further react with various electrophiles, broadening the synthetic scope. []
Q3: Can you provide an example of how this compound is used to synthesize complex molecules?
A3: A compelling example is the synthesis of 2-Phenylphospholeno[3,4-d]tropone 2-oxide. [] This synthesis utilizes 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane as the starting material and leverages its reactivity to construct the fused ring system of the target molecule. This example highlights the compound's utility in accessing complex structures relevant to various fields, including medicinal chemistry.
Q4: What are the safety concerns associated with handling this compound?
A4: this compound is a flammable liquid and should be handled with caution. [] It is recommended to handle it in a well-ventilated area, preferably a fume hood, to minimize exposure. Personal protective equipment like gloves and safety glasses should be worn during handling. Additionally, the compound tends to resinify in air, necessitating storage under inert conditions to maintain its purity. []
Q5: Are there alternative methods for synthesizing compounds that traditionally rely on this compound as a precursor?
A5: While this compound serves as a common precursor for various compounds, alternative synthetic strategies are continually evolving. For example, the [4+6]-cycloaddition reaction between thiophene S,S-dioxides and cyclopropenes offers a powerful approach to access highly substituted cycloheptatrienes, expanding the scope beyond traditional methods relying on this compound. [] The choice of synthetic route often depends on factors such as substrate availability, desired product, reaction efficiency, and safety considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


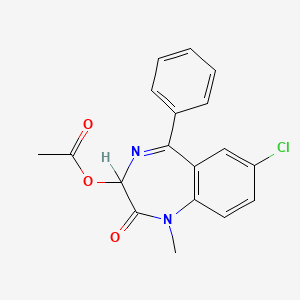

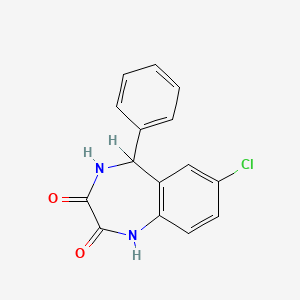

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)
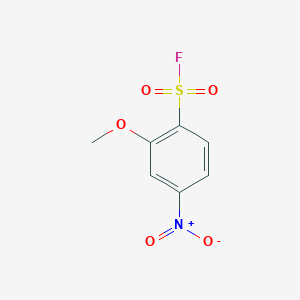


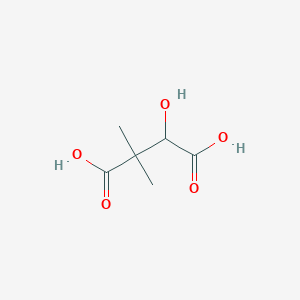
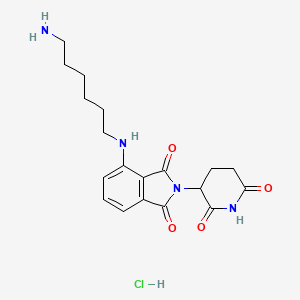
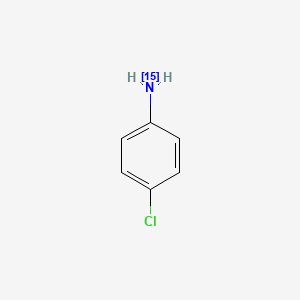
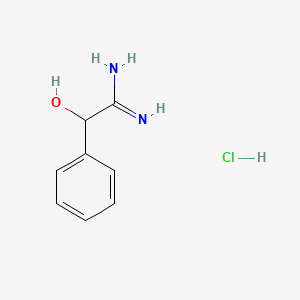
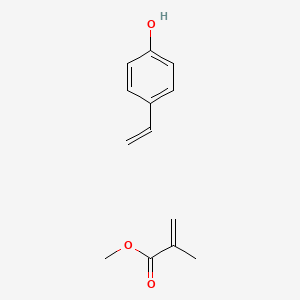
![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)
